2-[3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-(3-methoxyphenyl)acetamide
Description
2-[3-(4-Methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-(3-methoxyphenyl)acetamide is a synthetic 1,8-naphthyridine derivative characterized by a fused bicyclic core substituted with a 4-methoxybenzoyl group at position 3, a methyl group at position 7, and an N-(3-methoxyphenyl)acetamide side chain.
Properties
IUPAC Name |
2-[3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1-yl]-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O5/c1-16-7-12-21-25(32)22(24(31)17-8-10-19(33-2)11-9-17)14-29(26(21)27-16)15-23(30)28-18-5-4-6-20(13-18)34-3/h4-14H,15H2,1-3H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPUBCRHBBPKWPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC(=CC=C3)OC)C(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-(3-methoxyphenyl)acetamide typically involves multiple steps, including the formation of the naphthyridine core and subsequent functionalization. One common synthetic route involves the condensation of appropriate starting materials under controlled conditions to form the naphthyridine ring, followed by the introduction of the methoxybenzoyl and methoxyphenyl groups through acylation and amination reactions. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve high yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl or carbonyl derivatives.
Reduction: The carbonyl groups in the naphthyridine core can be reduced to form alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology: The compound may exhibit biological activity, such as antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine: Its potential therapeutic effects can be explored for the treatment of various diseases.
Industry: The compound can be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The methoxybenzoyl and methoxyphenyl groups may facilitate binding to enzymes or receptors, modulating their activity. The naphthyridine core can interact with nucleic acids or proteins, affecting cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Structural Variations
The 1,8-naphthyridine scaffold is shared among several derivatives, but substituent variations significantly influence physicochemical and biological properties. Below is a comparative analysis of key analogues:
*Calculated based on molecular formula.
Key Observations:
- Methoxy vs. Chloro Substituents : The target compound’s methoxy groups (electron-donating) contrast with chloro substituents in analogues like 5a3 (electron-withdrawing), leading to differences in solubility and receptor-binding affinity .
- Side Chain Diversity : The acetamide group in the target compound provides a balance between hydrophilicity and stability, whereas morpholine (in 2c ) or adamantyl (in ) groups prioritize solubility or steric effects, respectively .
Comparison with Analogues:
Physicochemical and Spectroscopic Data
*Predicted based on analogues.
Biological Activity
The compound 2-[3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-(3-methoxyphenyl)acetamide is a derivative of naphthyridine known for its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C20H22N2O4
- Molecular Weight : 354.40 g/mol
Biological Activity Overview
The biological activity of this compound has been primarily evaluated through in vitro studies focusing on its anticancer and antimicrobial effects.
Anticancer Activity
Research indicates that the compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the inhibition of cell proliferation and induction of apoptosis.
Table 1: Cytotoxic Effects on Cancer Cell Lines
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency in targeting cancer cells.
Antimicrobial Activity
In addition to its anticancer properties, the compound has been tested for antimicrobial activity against a range of bacterial strains.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound possesses moderate antibacterial properties, particularly against gram-positive bacteria.
The proposed mechanism of action for the anticancer activity includes:
- Inhibition of DNA Synthesis : The compound may interfere with DNA replication processes.
- Induction of Apoptosis : It triggers apoptotic pathways leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : The compound has shown potential to halt the cell cycle at specific phases, preventing further cell division.
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
- Study on Breast Cancer Cells : A study focused on MCF-7 cells demonstrated that treatment with the compound resulted in a significant decrease in cell viability and increased markers of apoptosis compared to control groups .
- Antibacterial Efficacy Study : Another investigation assessed the antibacterial effects against various strains, revealing that the compound effectively inhibited growth at specific concentrations, particularly against Staphylococcus aureus .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
